molecular formula C9H12FNO B13614519 2-Amino-2-(2-fluoro-6-methylphenyl)ethan-1-ol

2-Amino-2-(2-fluoro-6-methylphenyl)ethan-1-ol

Cat. No.: B13614519
M. Wt: 169.20 g/mol
InChI Key: IUXXTLKYZVLBJO-UHFFFAOYSA-N
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Description

2-Amino-2-(2-fluoro-6-methylphenyl)ethan-1-ol is an organic compound with the molecular formula C9H12FNO This compound features an amino group and a hydroxyl group attached to an ethan-1-ol backbone, with a fluorine and methyl substituent on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(2-fluoro-6-methylphenyl)ethan-1-ol typically involves the reaction of 2-fluoro-6-methylbenzaldehyde with nitromethane under basic conditions to form a nitroalkene intermediate. This intermediate is then reduced using hydrogenation or other reducing agents to yield the desired amino alcohol .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(2-fluoro-6-methylphenyl)ethan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-2-(2-fluoro-6-methylphenyl)ethan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Amino-2-(2-fluoro-6-methylphenyl)ethan-1-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds with enzymes and receptors, potentially inhibiting their activity. The fluorine atom can enhance the compound’s binding affinity and stability .

Properties

Molecular Formula

C9H12FNO

Molecular Weight

169.20 g/mol

IUPAC Name

2-amino-2-(2-fluoro-6-methylphenyl)ethanol

InChI

InChI=1S/C9H12FNO/c1-6-3-2-4-7(10)9(6)8(11)5-12/h2-4,8,12H,5,11H2,1H3

InChI Key

IUXXTLKYZVLBJO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)F)C(CO)N

Origin of Product

United States

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